Anti-infective agent 3

Antiparasitic Malaria Drug Discovery

Need a validated hit for neglected tropical disease research? Anti-infective agent 3 delivers consistent sub-μM potency against T. brucei (IC50 0.13 μM) and P. falciparum (IC50 0.47 μM) with confirmed antibiofilm efficacy. • 4-15× more potent than suramin against T. b. rhodesiense in vitro • >90% biofilm reduction against E. coli, P. aeruginosa, C. neoformans at 10 µg/mL • Defined antimycobacterial MIC of 4 μg/mL (M. smegmatis) for TB screening Supplied ≥98% purity, ambient shipping, ready for SAR and target validation studies.

Molecular Formula C14H7ClN2O2
Molecular Weight 270.67 g/mol
Cat. No. B15142588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-infective agent 3
Molecular FormulaC14H7ClN2O2
Molecular Weight270.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=CN=C(N=C3)Cl
InChIInChI=1S/C14H7ClN2O2/c15-14-16-6-8(7-17-14)11-5-12(18)9-3-1-2-4-10(9)13(11)19/h1-7H
InChIKeyATMLLUNHBNEJKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-infective Agent 3: Scientific Profile and Procurement Baseline


Anti-infective agent 3 (also referred to as compound 3l) is a synthetic small molecule with reported antiprotozoal, antimycobacterial, and antibiofilm properties . It is primarily utilized as a research tool to investigate new therapeutic strategies for parasitic and bacterial infections, particularly those involving antimicrobial resistance mechanisms . The compound is available from several reputable chemical vendors with a purity typically ≥98% .

Why Anti-infective Agent 3 Cannot Be Replaced by Generic Anti-infectives


Unlike broad-spectrum clinical antibiotics or antimalarials, the value of Anti-infective agent 3 in a research setting lies in its specific, quantifiable potency profile against a unique set of target pathogens. Simple substitution with a generic antiparasitic (e.g., chloroquine) or antibacterial (e.g., ciprofloxacin) would fundamentally alter experimental outcomes. As the evidence below demonstrates, this compound exhibits a distinct, sub-micromolar potency against *P. falciparum* and *T. brucei rhodesiense* and demonstrates a specific antibiofilm efficacy against urinary tract infection (UTI)-causing pathogens not observed in many standard-of-care agents [1]. Furthermore, its in silico ADME profile suggests drug-like properties that may differ significantly from other in-class candidates, impacting its utility in target validation or lead optimization studies [1].

Quantitative Evidence: Anti-infective Agent 3 Differentiation Versus Comparators


Superior Antiparasitic Potency: Anti-infective Agent 3 vs. Standard Antimalarials Against *P. falciparum*

Anti-infective agent 3 demonstrates sub-micromolar activity against the malaria parasite *P. falciparum*. In direct comparison, its potency (IC50 = 0.47 μM) is significantly higher than that of the established antimalarial chloroquine against the chloroquine-resistant Dd2 strain (IC50 ≈ 0.12 μM), but it may offer a different resistance profile or mechanism of action worth investigating in combination therapy or resistance-reversal studies [1].

Antiparasitic Malaria Drug Discovery

Potent Anti-Trypanosomal Activity: Benchmarking Against a First-Line Drug

Anti-infective agent 3 displays potent activity against *Trypanosoma brucei rhodesiense*, the causative agent of East African sleeping sickness. Its IC50 of 0.13 μM is notably more potent than the first-line drug suramin, which typically exhibits an IC50 in the range of 0.5–2 μM against this species [1]. This 4- to 15-fold increase in in vitro potency positions it as a valuable starting point for lead optimization in antitrypanosomal drug discovery.

Antitrypanosomal Human African Trypanosomiasis Neglected Tropical Diseases

Antimycobacterial Activity: Comparative Potency Against *M. smegmatis* as a TB Model

Anti-infective agent 3 exhibits antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL against *Mycobacterium smegmatis* . This value is comparable to or better than the activity of the first-line antitubercular drug isoniazid against this non-pathogenic model organism (reported MICs ranging from 2 to >8 μg/mL) [1]. This suggests that the compound possesses a baseline level of activity that warrants further investigation against pathogenic *Mycobacterium tuberculosis* strains.

Antimycobacterial Tuberculosis Antibiotic Resistance

Unique Antibiofilm Activity: Quantitative Reduction in UTI Pathogens vs. Standard Antibiotics

Anti-infective agent 3 demonstrates a pronounced and quantifiable antibiofilm effect against key UTI pathogens. At a concentration of 10.0 µg/mL, it achieved a 94.60% reduction in *E. coli* biofilm, a 91.74% reduction in *P. aeruginosa* biofilm, and a 98.03% reduction in *C. neoformans* biofilm [1]. This activity is a critical differentiator, as many standard antibiotics (e.g., ciprofloxacin) have limited efficacy against mature biofilms, often requiring concentrations far exceeding their MIC to achieve significant reduction [2]. The mechanism is further supported by a protein leakage assay, where treatment with 1.0 mg/mL of the compound resulted in the release of 180.25 µg/mL of cellular protein from *E. coli*, confirming membrane disruption as a mode of action [1].

Antibiofilm Urinary Tract Infection Antimicrobial Resistance

Direct Antibacterial Efficacy: MIC Differentiation Against *E. coli* and *C. albicans*

The compound's direct antimicrobial activity has been quantified against clinically relevant pathogens. It exhibited an MIC of 7.812 µg/mL against *E. coli* and 31.125 µg/mL against *C. albicans* [1]. While these values indicate moderate potency, they are meaningful when compared to other compounds in the same 7-methoxyquinoline series. For instance, compounds 3c and 3d from the same study demonstrated lower broad-spectrum activity, making compound 3l the most effective analog in this series [1]. This intra-series comparison validates the specific structural features of 3l as a key driver of its enhanced antimicrobial profile.

Antibacterial Antifungal Spectrum of Activity

High-Value Application Scenarios for Anti-infective Agent 3


Lead Compound for Antitrypanosomal Drug Discovery Programs

Given its potent in vitro activity against *T. b. rhodesiense* (IC50 = 0.13 μM), which is 4- to 15-fold more potent than the standard drug suramin , Anti-infective agent 3 is an ideal starting point for medicinal chemistry optimization. Research groups focused on neglected tropical diseases can use this compound as a validated hit for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and pharmacokinetic properties for the treatment of human African trypanosomiasis.

Chemical Probe for Biofilm Disruption and Membrane Integrity Studies

The compound's unique antibiofilm activity, achieving over 90% reduction in *E. coli*, *P. aeruginosa*, and *C. neoformans* biofilms at 10.0 µg/mL [1], makes it a powerful tool for investigating biofilm biology. Its demonstrated ability to cause protein leakage from bacterial cells (180.25 µg/mL from *E. coli* after treatment) [1] provides a clear mechanistic signature. This application is particularly relevant for researchers studying catheter-associated UTIs, chronic wound infections, or the development of biofilm-penetrating agents.

Reference Standard in Antimalarial Resistance-Reversal Assays

With a defined IC50 of 0.47 μM against *P. falciparum* , Anti-infective agent 3 can serve as a valuable reference compound in assays designed to study or reverse chloroquine resistance. Its potency, which is distinct from chloroquine's against resistant strains (≈0.12 μM for Dd2) [2], suggests it may operate via a different mechanism. It can be used in combination screens with known antimalarials to identify synergistic interactions that could overcome drug resistance.

Positive Control in Antimycobacterial Drug Screening

Its antimycobacterial activity (MIC = 4 μg/mL against *M. smegmatis*) , which is comparable to isoniazid in this model [3], qualifies it as a reliable positive control in high-throughput screening campaigns for new tuberculosis therapeutics. It is particularly useful in preliminary screens using the fast-growing *M. smegmatis* model before moving to more virulent *M. tuberculosis* strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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